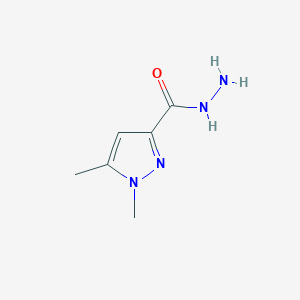
2-(Aminoethyl)-1-N-boc-piperidine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, an ethyl chain, and an amino group. The Boc group would add steric bulk to the molecule and could influence its reactivity .Chemical Reactions Analysis
The reactivity of “2-(Aminoethyl)-1-N-boc-piperidine” would be influenced by the presence of the Boc group. The Boc group is stable under most conditions but can be removed under acidic conditions to reveal the free amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Aminoethyl)-1-N-boc-piperidine” would be influenced by its structure. The presence of the Boc group could increase its molecular weight and size, and could affect its solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Inhibition of Store-Operated Calcium Entry (SOCE) in Breast Cancer Cells
- Summary : 2-Aminoethyl Diphenylborinate (2-APB) derivatives have been synthesized and studied for their ability to inhibit Store-Operated Calcium Entry (SOCE) in MDA-MB-231 breast cancer cells .
- Methods : The study involved the synthesis of several novel derivatives of 2-APB, introducing halogen and other small substituents systematically on each position of one of the phenyl rings . A fluorometric imaging plate reader (FLIPR) Tetra-based calcium imaging assay was used to study how these structural changes of 2-APB affect the SOCE modulation activity at different compound concentrations in MDA-MB-231 breast cancer cells .
- Results : The study found that depending on its concentration, 2-APB can inhibit or enhance SOCE .
Densitometric Determination of Flavonoids
- Summary : 2-Aminoethyl diphenylborinate is used for the densitometric determination of flavonoids .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Preparation of Apoptotic Inducers
- Summary : 2-Aminoethyl diphenylborinate is used in the preparation of apoptotic inducers .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Synthetic 2-Aminothiazole-Based Compounds
- Summary : The 2-aminothiazole scaffold is one of the characteristic structures in drug development. It has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .
- Methods : The synthetic strategies developed to access the novel 2-aminothiazole derivatives (N-substituted, 3-substituted, 4-substituted, multi-substituted, aryl/alkyl substituents or acyl/other substituents) are based on the synthetic pathways of these 2-aminothiazoles .
- Results : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .
Stabilizing Mixed-Cation Perovskites
- Summary : Tris(2-aminoethyl)amine (TAEA) has been found to stabilize mixed-cation perovskites under humid and thermal stress conditions .
- Methods : The impact of TAEA on FA0.83Cs0.17Pb(I0.90Br0.10)3 absorber layer stability under humid and thermal stress conditions has been investigated .
- Results : TAEA addition has led to greatly enhanced thermal and ambient stability. TAEA containing FA0.83Cs0.17Pb(I0.90Br0.10)3 films retained their black phase even after 180 days of exposure to a highly humid environment with RH ∼ 60–70% and more than 7 days on exposure to continuous thermal stress at 85 °C along with high humidity and illumination .
Production of Chlorinated Polybutene Based Fuel Additives
- Summary : N-(2-Aminoethyl)ethanolamine (AEEA) is used in the production of chlorinated polybutene based fuel additives as a dispersant-detergent additive .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Cerium-Ion Fluorescent Sensor Applications
- Summary : Tris-(2-aminoethyl)amine-Intercalated Graphene Oxide has been used as an efficient 2D material for Cerium-Ion Fluorescent Sensor Applications .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Modification of Metal Oxides
- Summary : Tris(2-aminoethyl)amine has been used to modify different metal oxides (MgO, Al2O3, and Nb2O5) characterized by comparable surface areas and pore systems .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEBCEWTHGUFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373358 | |
| Record name | 2-(AMINOETHYL)-1-N-BOC-PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminoethyl)-1-N-boc-piperidine | |
CAS RN |
239482-98-5 | |
| Record name | 2-(AMINOETHYL)-1-N-BOC-PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)



![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)




